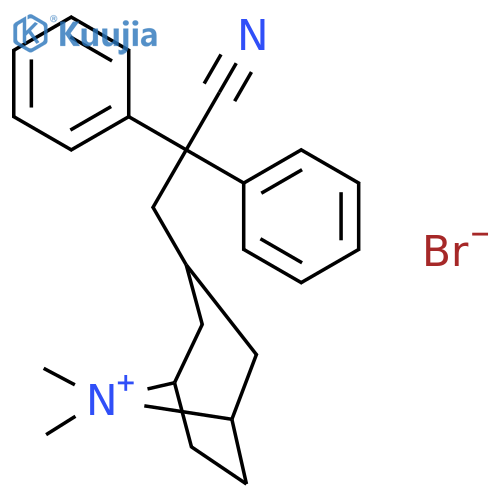

Cas no 850607-58-8 (3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide)

850607-58-8 structure

商品名:3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide

CAS番号:850607-58-8

MF:C24H29BrN2

メガワット:425.404465436935

CID:68972

3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide 化学的及び物理的性質

名前と識別子

-

- 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide

- 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide

-

- インチ: InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19-,22+,23-;

- InChIKey: CWRNUVNMUYSOFQ-XITXYIRHSA-M

- ほほえんだ: C[N+]1(C)[C@@H]2CC[C@H]1C[C@H](C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 27

- 回転可能化学結合数: 4

3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C273600-5mg |

3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octanebromide |

850607-58-8 | 5mg |

$ 370.00 | 2022-04-01 | ||

| TRC | C273600-2.5mg |

3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octanebromide |

850607-58-8 | 2.5mg |

$ 200.00 | 2022-04-01 | ||

| TRC | C273600-10mg |

3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octanebromide |

850607-58-8 | 10mg |

$ 585.00 | 2022-04-01 |

3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

850607-58-8 (3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬